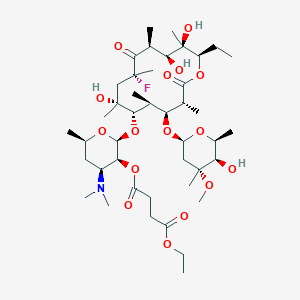
Ritro
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Ritro” is a hypothetical chemical compound that we will explore in detail. For the purpose of this article, we will assume this compound is an organic compound with unique properties and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ritro can be achieved through several methods, depending on the desired purity and yield. One common synthetic route involves the nitration of an aromatic precursor using a mixture of nitric acid and sulfuric acid. This reaction typically occurs at temperatures below 100°C to prevent decomposition of the product.
Example Reaction: [ \text{C}_6\text{H}_5\text{R} + \text{HNO}_3 + \text{H}_2\text{SO}_4 \rightarrow \text{C}_6\text{H}_4\text{R}(\text{NO}_2) + \text{H}_2\text{O} ]
Industrial Production Methods
In an industrial setting, this compound can be produced on a large scale using continuous flow reactors. This method ensures consistent reaction conditions and high throughput. The process involves the controlled addition of nitric acid and sulfuric acid to the aromatic precursor, followed by purification steps such as distillation and recrystallization to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ritro undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives, which are useful intermediates in organic synthesis.
Reduction: Reduction of this compound typically yields amines or hydroxylamines, depending on the reaction conditions.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the this compound molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Halogenated this compound compounds.
Wissenschaftliche Forschungsanwendungen
Ritro has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antimicrobial and anticancer agent.
Industry: Utilized in the production of dyes, explosives, and pharmaceuticals.
Wirkmechanismus
The mechanism by which Ritro exerts its effects involves its interaction with specific molecular targets. In biological systems, this compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access. In medicinal applications, this compound’s nitro group can undergo bioreduction to form reactive intermediates that damage cellular components, leading to antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Ritro can be compared with other nitro compounds such as nitrobenzene, trinitrotoluene (TNT), and nitroglycerin. While all these compounds contain the nitro group, this compound’s unique structure may confer distinct reactivity and applications.
Nitrobenzene: Primarily used as a precursor in the synthesis of aniline.
Trinitrotoluene (TNT): Widely known for its use as an explosive.
Nitroglycerin: Used medically as a vasodilator and industrially as an explosive.
This compound’s uniqueness lies in its specific molecular structure, which may offer advantages in selectivity and potency in various applications.
Eigenschaften
Molekularformel |
C43H74FNO16 |
|---|---|
Molekulargewicht |
880.0 g/mol |
IUPAC-Name |
4-O-[(2S,3S,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6S,7R,9R,11S,12S,13R,14R)-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2S,4R,5R,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl] 1-O-ethyl butanedioate |
InChI |
InChI=1S/C43H74FNO16/c1-15-28-43(11,53)35(49)25(6)34(48)40(8,44)21-41(9,52)37(23(4)32(24(5)38(51)58-28)60-31-20-42(10,54-14)36(50)26(7)57-31)61-39-33(27(45(12)13)19-22(3)56-39)59-30(47)18-17-29(46)55-16-2/h22-28,31-33,35-37,39,49-50,52-53H,15-21H2,1-14H3/t22-,23+,24-,25-,26+,27+,28-,31-,32+,33+,35+,36-,37+,39+,40-,41-,42-,43+/m1/s1 |
InChI-Schlüssel |
GFIQERTUSVTTRE-JTYADXIMSA-N |
Isomerische SMILES |
CC[C@@H]1[C@]([C@H]([C@@H](C(=O)[C@](C[C@@]([C@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@@H]2C[C@@]([C@@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |
Kanonische SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)OCC)(C)O)(C)F)C)O)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


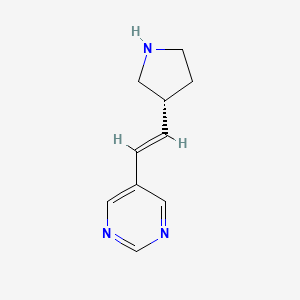
![2,2-dimethylpropanoyloxymethyl 7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826596.png)
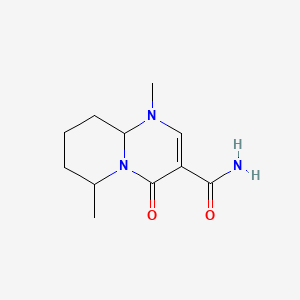
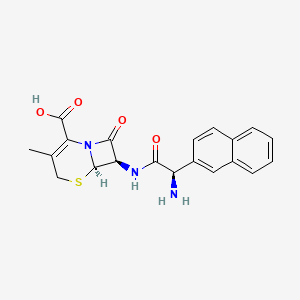
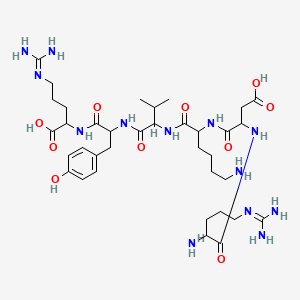
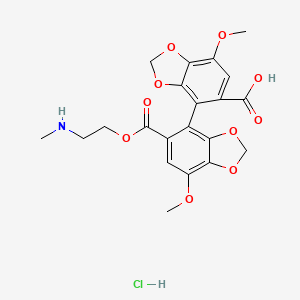
![2,2-dimethylpropanoyloxymethyl (6R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B10826635.png)
![Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt;Pyridinium, 1-[[(6R,7R)-7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-2-carboxy-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methyl]-4-(5-oxazolyl)-, inner salt](/img/structure/B10826640.png)
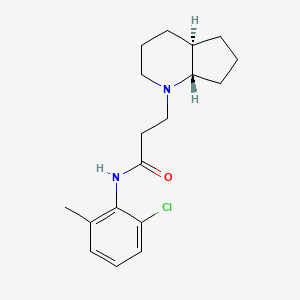
![7-[(4S)-4-amino-3,3-dimethylpiperidin-1-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B10826649.png)
![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2S)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate](/img/structure/B10826665.png)


![N-[4-chloro-3-(3-methylbut-2-enoxy)phenyl]-2-methylthiophene-3-carbothioamide](/img/structure/B10826692.png)
